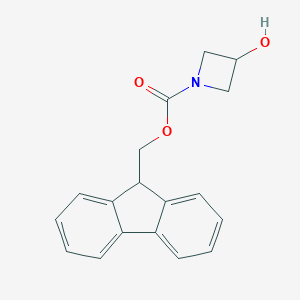

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMQXJRXHCWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650147 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-13-0 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-hydroxyazetidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-hydroxyazetidine, a key building block in medicinal chemistry and drug discovery, offers a unique structural motif for the synthesis of novel therapeutics. Its rigid four-membered azetidine ring, combined with the presence of a hydroxyl group and the versatile Fmoc protecting group, provides a scaffold for creating compounds with distinct conformational properties and potential for improved biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Fmoc-3-hydroxyazetidine, intended to support researchers in its effective application.

Chemical Properties and Structure

(9H-fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate, commonly known as Fmoc-3-hydroxyazetidine, possesses the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol .[1] The structure features a central azetidine ring substituted with a hydroxyl group at the 3-position. The nitrogen atom of the azetidine ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.

dot graph "Fmoc_3_hydroxyazetidine_Structure" { layout=neato; node [shape=plaintext];

} end_dot Figure 1: Chemical structure of Fmoc-3-hydroxyazetidine.

Physical and Chemical Properties

Table 1: Physical Properties of Fmoc-3-hydroxyazetidine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-3-hydroxyazetidine | C₁₈H₁₇NO₃ | 295.33[1] | Not available |

| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 36-43[2] |

| 3-Hydroxyazetidine hydrochloride | C₃H₈ClNO | 109.55 | 87-92[3] |

| Fmoc-azetidine-3-carboxylic acid | C₁₉H₁₇NO₄ | 323.35 | 162-165[4] |

Solubility and Stability

The solubility of 3-hydroxyazetidine hydrochloride is reported to be in water, DMSO, and methanol.[5] The solubility of Fmoc-3-hydroxyazetidine is likely to be different due to the presence of the large, nonpolar Fmoc group. It is expected to be more soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

The Fmoc protecting group is known to be labile under basic conditions, typically cleaved by treatment with a secondary amine such as piperidine.[6] The stability of Fmoc-protected compounds is also influenced by temperature and the solvent system. For long-term storage, it is advisable to keep Fmoc-3-hydroxyazetidine in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Synthesis of Fmoc-3-hydroxyazetidine

A common method for the synthesis of Fmoc-protected amines involves the reaction of the free amine with a fluorenylmethoxycarbonylating agent. A general procedure for the Fmoc protection of an amino alcohol is described below, which can be adapted for the synthesis of Fmoc-3-hydroxyazetidine from 3-hydroxyazetidine.

Materials:

-

3-Hydroxyazetidine (or its hydrochloride salt)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or another suitable solvent system

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-hydroxyazetidine in a mixture of dioxane and water (or another suitable solvent).

-

Add sodium bicarbonate to the solution to act as a base.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, add water and extract the product with an organic solvent such as DCM or EtOAc.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Figure 2: General workflow for the synthesis of Fmoc-3-hydroxyazetidine.

Use of Fmoc-3-hydroxyazetidine in Peptide Synthesis

Fmoc-3-hydroxyazetidine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-3-hydroxyazetidine

-

Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

-

Base (e.g., DIPEA, NMM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected resin-bound peptide in DMF.

-

In a separate vial, dissolve Fmoc-3-hydroxyazetidine and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated Fmoc-3-hydroxyazetidine solution to the resin.

-

Agitate the reaction mixture at room temperature for a specified time (typically 1-2 hours).

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

dot graph Peptide_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Figure 3: Workflow for coupling Fmoc-3-hydroxyazetidine in SPPS.

Spectroscopic Data

While specific spectra for Fmoc-3-hydroxyazetidine are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons typically between 7.2 and 7.8 ppm, and the methine and methylene protons of the fluorenylmethoxy group between 4.2 and 4.5 ppm). The protons on the azetidine ring will appear as multiplets in the aliphatic region, and the proton attached to the hydroxyl-bearing carbon would likely be a multiplet around 4.5 ppm. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the Fmoc group (around 156 ppm), the aromatic carbons of the fluorene ring (in the 120-145 ppm range), and the carbons of the azetidine ring and the fluorenylmethoxy group in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Fmoc-3-hydroxyazetidine would be expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

-

C-N stretch: In the region of 1000-1250 cm⁻¹.

-

Aromatic C=C bending: Peaks in the fingerprint region.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), Fmoc-3-hydroxyazetidine is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 296.3. Other adducts, such as [M+Na]⁺, may also be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group or cleavage of the azetidine ring.

Conclusion

Fmoc-3-hydroxyazetidine is a valuable and versatile building block for the synthesis of complex organic molecules and peptides. This guide provides a foundational understanding of its chemical properties, structure, and handling. The provided experimental protocols offer a starting point for its synthesis and incorporation into larger molecules. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc)-protected azetidines. These conformationally constrained amino acid analogues are of significant interest in peptide chemistry and drug discovery, offering unique structural properties that can influence peptide secondary structure and biological activity. This document details their physicochemical characteristics, provides established experimental protocols, and outlines key reaction pathways.

Core Physical and Chemical Properties

Fmoc-protected azetidines, primarily Fmoc-L-azetidine-2-carboxylic acid and Fmoc-azetidine-3-carboxylic acid, are white to off-white crystalline powders.[1][2] The introduction of the rigid, four-membered azetidine ring imparts significant conformational constraints, which can be exploited to modulate the properties of peptides and other bioactive molecules.[2] The Fmoc protecting group allows for their straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[2]

Physicochemical Data

The key physical and chemical properties of the most common Fmoc-protected azetidines are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Fmoc-L-azetidine-2-carboxylic acid

| Property | Value | References |

| Synonyms | Fmoc-(S)-azetidine-2-carboxylic acid | [1] |

| CAS Number | 136552-06-2 | [1][3] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][3] |

| Molecular Weight | 323.36 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 128 - 132 °C | [1] |

| Optical Rotation | [α]²⁰D = -74 ± 1º (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Table 2: Physical and Chemical Properties of Fmoc-azetidine-3-carboxylic acid

| Property | Value | References |

| Synonyms | Fmoc-3-azetidine carboxylic acid | [2] |

| CAS Number | 193693-64-0 | [2] |

| Molecular Formula | C₁₉H₁₇NO₄ | [2] |

| Molecular Weight | 323.35 g/mol | [2] |

| Appearance | White or off-white powder | [2] |

| Melting Point | 162 - 165 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Solubility

Fmoc-protected amino acids, including the azetidine derivatives, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Their solubility is significantly lower in non-polar solvents and water due to the hydrophobic nature of the Fmoc group.

Stability

The azetidine ring is notably more stable than the corresponding three-membered aziridine ring, yet it possesses sufficient ring strain to influence its reactivity.[5][6] Under the standard conditions of Fmoc-based solid-phase peptide synthesis, the azetidine ring is generally stable. The Fmoc group itself is stable to acidic conditions but is readily cleaved by mild bases, forming the basis of its utility in orthogonal peptide synthesis strategies.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fmoc-protected azetidines.

Synthesis of Fmoc-Azetidine Carboxylic Acids (General Protocol)

This protocol describes the Fmoc protection of an azetidine carboxylic acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a common and stable Fmoc-donating reagent.

Materials:

-

Azetidine-2-carboxylic acid or Azetidine-3-carboxylic acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the azetidine carboxylic acid (1.0 eq) and Fmoc-OSu (1.05 eq) in a mixture of dioxane and a 10% aqueous solution of NaHCO₃.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will precipitate the Fmoc-protected azetidine carboxylic acid.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the pure Fmoc-azetidine carboxylic acid.

Caption: Workflow for Fmoc Protection of Azetidine Carboxylic Acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an Fmoc-protected azetidine carboxylic acid onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected azetidine carboxylic acid

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected azetidine carboxylic acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure® or HOBt (3-5 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

Azetidine-2-carboxylic Acid as a Proline Homologue in Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants, serves as a structural homologue of proline.[1] This mimicry allows its misincorporation into nascent polypeptide chains during protein synthesis, leading to significant alterations in protein structure and function. The smaller four-membered ring of Aze, compared to proline's five-membered ring, introduces conformational constraints that can disrupt protein folding, leading to the accumulation of misfolded proteins.[2] This proteotoxic stress triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately resulting in cellular outcomes such as growth inhibition, apoptosis, and pro-inflammatory responses.[3][4] Understanding the mechanisms of Aze incorporation and its cellular consequences is crucial for researchers in fields ranging from toxicology to drug development, where Aze and its derivatives may be explored as therapeutic agents or tools to study cellular stress responses. This guide provides a comprehensive overview of the core principles, experimental methodologies, and key quantitative data related to the study of azetidine-2-carboxylic acid as a proline analogue.

Mechanism of Action: Incorporation and Proteotoxicity

Azetidine-2-carboxylic acid's toxicity stems from its ability to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[1] Due to its structural similarity, ProRS cannot efficiently discriminate between proline and Aze, leading to the formation of Aze-tRNAPro. This mischarged tRNA then participates in ribosome-mediated protein synthesis, resulting in the stochastic replacement of proline residues with Aze in the growing polypeptide chain.

The substitution of proline with Aze has profound consequences for protein structure. The four-membered ring of Aze is more rigid and has a different pucker than the five-membered ring of proline.[2] This alteration in the peptide backbone geometry can disrupt critical secondary and tertiary structures, particularly in proline-rich proteins like collagen, leading to misfolding and aggregation.[2][5] The accumulation of these aberrant proteins is a primary driver of cellular toxicity.

Cellular Consequences of Azetidine-2-carboxylic Acid Incorporation

The misincorporation of Aze into proteins triggers a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore protein folding homeostasis in the endoplasmic reticulum (ER). However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program.

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER is detected by three main sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).

-

ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Apoptosis and Inflammation

If the UPR fails to resolve the protein folding defect, the cell initiates apoptosis. A key player in this process is the transcription factor C/EBP homologous protein (CHOP), which is induced by ATF4. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[3] The induction of apoptosis by Aze has been observed in various cell types.[3] Furthermore, Aze treatment has been shown to trigger pro-inflammatory responses, characterized by the increased expression of cytokines such as IL-1β and IL-6.[3]

Quantitative Data

The following tables summarize key quantitative data from studies on the effects of azetidine-2-carboxylic acid.

Table 1: Cytotoxicity of Azetidine-2-carboxylic Acid in Various Cell Lines

| Cell Line | Assay | Concentration Range | Endpoint | Result | Reference |

| BV2 Microglial Cells | MTT | 0-2000 µM | Cell Viability | Significant reduction at >1000 µM | [3] |

| HeLa Cells | Not Specified | 5 mM | ATF6 Cleavage | Induced after 9 hours | [6] |

| Rabbit Reticulocytes | [U-14C]proline incorporation | 1-10 mM | Hemoglobin Synthesis | 25-72% reduction | [6] |

| Chinese Hamster Lung (CHL) Fibroblasts | Cell Growth | Not Specified | Drug Resistance | Resistant variants isolated | [7] |

Table 2: Effects of Azetidine-2-carboxylic Acid on Gene and Protein Expression

| Cell Line/Organism | Target Gene/Protein | Treatment | Fold Change/Effect | Reference |

| BV2 Microglial Cells | IL-1β (mRNA) | 1000 µM Aze (6h) | Significant increase | [3] |

| BV2 Microglial Cells | IL-6 (protein) | 1000 µM Aze (6h) | Significant increase | [3] |

| BV2 Microglial Cells | BAX (protein) | 1000 µM Aze (6h and 24h) | Significant increase | [3] |

| Arabidopsis | AtBiP3 (mRNA) | 10 µM Aze (8 days) | ~18-fold increase | [8] |

| HeLa Cells | Phospho-eIF2α | 5 mM Aze (9h) | Upregulated | [6] |

| Microglial Cells | ATF4 (mRNA) | 1000 µM Aze (6h) | Significant increase | [9] |

| Microglial Cells | CHOP (DDIT3) (mRNA) | 1000 µM Aze (1h, 6h, 24h) | Significant increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of azetidine-2-carboxylic acid.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Azetidine-2-carboxylic acid (Aze) stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of Aze in complete medium.

-

Remove the medium from the wells and add 100 µL of the Aze dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[15][16][17][18][19]

Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI), a fluorescent intercalating agent that is membrane-impermeable, is often used as a counterstain to distinguish late apoptotic and necrotic cells (Annexin V positive, PI positive) from early apoptotic cells (Annexin V positive, PI negative).

Materials:

-

Cells of interest

-

Azetidine-2-carboxylic acid (Aze)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Aze for the desired time to induce apoptosis.

-

Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This protocol provides a general framework for analyzing UPR gene expression.[9]

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. By measuring the expression levels of UPR-related genes (e.g., ATF4, CHOP, XBP1s), the activation of the UPR can be assessed.

Materials:

-

Aze-treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Western Blotting for UPR Proteins

This protocol outlines the general steps for detecting UPR-related proteins.[3][20]

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., ATF4, CHOP, phosphorylated eIF2α).

Materials:

-

Aze-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-ATF4, anti-CHOP, anti-phospho-eIF2α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of azetidine-2-carboxylic acid.

Caption: Mechanism of Azetidine-2-carboxylic Acid Toxicity.

Caption: Unfolded Protein Response (UPR) Signaling Pathways.

Caption: Experimental Workflow for Studying Aze Effects.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. immunostep.com [immunostep.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. kumc.edu [kumc.edu]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from a synthetically challenging novelty to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, a balance between the strained aziridine and the more flexible pyrrolidine, offers medicinal chemists a powerful tool to fine-tune the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of azetidine derivatives in medicinal chemistry, with a focus on their application as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, Gamma-Aminobutyric Acid (GABA) uptake inhibitors, and tubulin polymerization inhibitors.

The Rise of the Azetidine Ring in Drug Design

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread application in medicinal chemistry.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential.[1] The constrained geometry of the azetidine ring can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1] This inherent structural feature, coupled with its ability to introduce novel exit vectors and improve physicochemical properties, has led to the incorporation of the azetidine motif in several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][2]

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3] A promising class of direct STAT3 inhibitors has been developed based on an (R)-azetidine-2-carboxamide scaffold.[1][4] These compounds have demonstrated sub-micromolar potency and high selectivity for STAT3 over other STAT family members.[1][5][6]

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro potency of representative azetidine-based STAT3 inhibitors.

| Compound ID | Modification | IC50 (µM) for STAT3 DNA-Binding | EC50 (µM) in MDA-MB-231 Cells | Reference(s) |

| 5a | (R)-azetidine-2-carboxamide | 0.55 | >10 | [1][5] |

| 5o | (R)-azetidine-2-carboxamide | 0.38 | >10 | [1][5] |

| 8i | (R)-azetidine-2-carboxamide | 0.34 | >10 | [1][5] |

| 7e | Ester prodrug of azetidine-2-carboxamide | - | 0.9 - 1.9 | [1][5] |

| 7f | Ester prodrug of azetidine-2-carboxamide | - | 0.9 - 1.9 | [1][5] |

| 7g | Lactone prodrug of azetidine-2-carboxamide | - | 0.9 - 1.9 | [1][5] |

| 9k | Heterocyclic bioisostere of carboxylic acid | - | 0.9 - 1.9 | [1][5] |

Signaling Pathway: STAT3 Activation and Inhibition

The activation of STAT3 is initiated by cytokines and growth factors, leading to its phosphorylation, dimerization, and translocation to the nucleus where it promotes the transcription of genes involved in cell survival and proliferation. Azetidine-based inhibitors directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a crucial mechanism for terminating its signal.[7][8] Azetidine derivatives have been designed as conformationally constrained analogs of GABA, leading to the development of potent GAT inhibitors.[9]

Quantitative Data: GABA Uptake Inhibition

The following table presents the inhibitory activity of selected azetidine derivatives against GAT-1 and GAT-3.

| Compound | Lipophilic Residue | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl | GAT-1 | 2.83 ± 0.67 | [9] |

| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 | [9] |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 ± 4.5 | [9] |

| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1 | 26.6 ± 3.3 | [9] |

| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine | GAT-3 | 31.0 ± 4.7 | [9] |

Mechanism of Action: GABA Transporter (GAT1)

GAT1 mediates the reuptake of GABA from the synaptic cleft into presynaptic neurons, a process driven by the co-transport of sodium and chloride ions.[7][8] Azetidine-based inhibitors competitively block the binding of GABA to the transporter, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission.

Azetidin-2-one Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[2] Azetidin-2-one (β-lactam) derivatives have been developed as potent inhibitors of tubulin polymerization, often designed as conformationally restricted analogs of natural products like combretastatin A-4.[4] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The following table summarizes the biological activity of representative azetidin-2-one derivatives.

| Compound | Cancer Cell Line | IC50 (µM) for Cytotoxicity | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |

| Compound 6 | SiHa (Cervical Cancer) | 0.1 | Not Reported | [1] |

| B16F10 (Melanoma) | 1.2 | Not Reported | [1] | |

| Compound 18 | A549 (Lung) | 0.002 | 1.1 | [4] |

| HCT116 (Colon) | 0.003 | - | [4] | |

| MCF-7 (Breast) | 0.004 | - | [4] | |

| Combretastatin A-4 | A549 (Lung) | 0.003 | 1.3 | [4] |

| HCT116 (Colon) | 0.004 | - | [4] | |

| MCF-7 (Breast) | 0.005 | - | [4] |

Signaling Pathway: The RAS/RAF/MEK/ERK Pathway and the Role of Microtubules

While azetidin-2-ones directly target tubulin, it is important to understand the broader context of cell signaling pathways that regulate cell proliferation, such as the RAS/RAF/MEK/ERK pathway. Microtubules are crucial for the proper functioning of the mitotic spindle, and their disruption by azetidin-2-ones leads to mitotic arrest, a state that can trigger apoptosis. The diagram below illustrates the RAS/RAF/MEK/ERK pathway, a key signaling cascade in many cancers, and indicates the distinct cellular process targeted by tubulin inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Azetidine Derivatives

General Procedure for the Synthesis of cis-N-(4-methoxyphenyl)-3-phenoxy-4-(substituted phenyl)azetidin-2-ones:

These compounds are typically synthesized via the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.

-

Imine Formation: An equimolar mixture of the appropriate substituted benzaldehyde and 4-methoxyaniline is refluxed in a suitable solvent (e.g., ethanol or toluene) for 2-4 hours to form the corresponding Schiff base (imine). The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

[2+2] Cycloaddition: To a solution of the imine in an anhydrous solvent (e.g., dichloromethane or dioxane) at 0 °C, triethylamine is added. Phenoxyacetyl chloride is then added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired cis-azetidin-2-one derivative.[7][8][10]

Biological Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][5][6]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and incubated for 2-4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding:

EMSA is used to detect protein-DNA interactions.[11][12]

-

Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extracts containing activated STAT3 are incubated with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor. For competition experiments, unlabeled ("cold") probe is added before the labeled probe.

-

Gel Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a STAT3-DNA complex.

Tubulin Polymerization Assay:

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[1][4][5][6][9]

-

Reaction Setup: Purified tubulin is mixed with a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂) on ice. The test compound or vehicle control is added to the mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37 °C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibitors of tubulin polymerization will reduce the rate and/or the final absorbance.

Competitive Radioligand Binding Assay for GABA Transporters:

This assay is used to determine the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]

-

Membrane Preparation: Cell membranes expressing the GABA transporter of interest are prepared from cultured cells or brain tissue.

-

Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]GABA or a high-affinity antagonist) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Conclusion

The azetidine scaffold has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural properties have enabled the development of potent and selective modulators of a diverse range of biological targets. The examples of STAT3 inhibitors, GABA uptake inhibitors, and tubulin polymerization inhibitors highlighted in this guide demonstrate the versatility of the azetidine ring in addressing complex therapeutic challenges. As synthetic methodologies continue to evolve, we can anticipate the discovery of even more innovative azetidine-containing drug candidates with improved efficacy and safety profiles, further solidifying the importance of this "privileged" scaffold in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling | PDF [slideshare.net]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abscience.com.tw [abscience.com.tw]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

The Emergence of 3-Hydroxyazetidine: A Privileged Scaffold in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in medicinal chemistry. Its inherent conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers a unique advantage in drug design by allowing for precise control over the spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets. Among the functionalized azetidines, 3-hydroxyazetidine has emerged as a particularly valuable building block, finding its way into a number of approved drugs and clinical candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 3-hydroxyazetidine in pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and key biological pathways.

Data Presentation: Quantitative Insights into 3-Hydroxyazetidine-Containing Pharmaceuticals

The incorporation of the 3-hydroxyazetidine scaffold can significantly influence the pharmacological properties of a drug molecule. Below are tables summarizing key quantitative data for prominent pharmaceuticals and clinical candidates that feature this building block.

Table 1: Inhibitory Potency of Baricitinib, a 3-Hydroxyazetidine-Containing JAK Inhibitor

Baricitinib is an oral inhibitor of Janus kinase (JAK) 1 and JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions. The azetidine moiety plays a crucial role in its structure and activity.

| Kinase Target | IC50 (nM) | Reference |

| JAK1 | 5.9 | [1] |

| JAK2 | 5.7 | [1] |

| TYK2 | 53 | [1] |

| JAK3 | > 400 | [1] |

Table 2: Pharmacokinetic Properties of Baricitinib in Healthy Volunteers

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for its development. The pharmacokinetic profile of Baricitinib has been well-characterized.

| Parameter | Value | Reference |

| Bioavailability | ~97% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2][3] |

| Plasma Protein Binding | ~50% | [2] |

| Apparent Volume of Distribution (Vd) | 76 L | [2] |

| Oral-Dose Clearance (CL/F) | 17 L/h | [3] |

| Mean Renal Clearance | ~2 L/h | [3] |

| Elimination Half-Life (t1/2) | ~3.2 hours | [4] |

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of 3-hydroxyazetidine hydrochloride and for key biological assays used to characterize its derivatives.

Synthesis of 3-Hydroxyazetidine Hydrochloride

A common route to 3-hydroxyazetidine hydrochloride involves the synthesis of a protected intermediate, 1-benzyl-3-hydroxyazetidine, followed by deprotection.

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This procedure is adapted from patented methods.[5][6]

-

Materials: Benzylamine, epichlorohydrin, water, sodium carbonate, acetonitrile.

-

Procedure:

-

Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

-

Cool the solution to 0-5 °C with constant stirring.

-

Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed for 12 hours at this temperature.

-

Filter the reaction mixture and wash the filter cake twice with water.

-

The crude intermediate is then dissolved in acetonitrile.

-

Add sodium carbonate to the solution and heat to reflux (80-90 °C) for 16 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine.

-

The product can be further purified by chromatography if necessary.

-

Step 2: Synthesis of 3-Hydroxyazetidine Hydrochloride from 1-Benzyl-3-hydroxyazetidine

This debenzylation step is a standard procedure in organic synthesis.[5][7]

-

Materials: 1-Benzyl-3-hydroxyazetidine, methanol, hydrochloric acid (4M solution), 10% palladium on carbon (Pd/C), ethyl acetate.

-

Procedure:

-

Dissolve 1-benzyl-3-hydroxyazetidine in 5 times its mass of methanol.

-

Add 1 equivalent of a 4M aqueous HCl solution.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., in a Parr shaker at 4 atm) for 8-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol and combine the filtrates.

-

Evaporate the methanol under reduced pressure. A white solid should precipitate.

-

Add ethyl acetate to the concentrate, stir, and then filter to collect the white solid, which is 3-hydroxyazetidine hydrochloride.

-

Dry the product under vacuum.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for determining the IC50 of a compound against a specific JAK isoform using a luminescence-based assay.[1][8][9][10][11]

-

Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Kinase-specific peptide substrate (e.g., IRS1-tide).

-

High-purity ATP.

-

Test compound dissolved in 100% DMSO.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.

-

Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer.

-

Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

-

Incubate the plate for 10-15 minutes at room temperature.

-

Initiation of Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

-

Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

-

Termination and Signal Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Shake the plate and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

STAT3 DNA-Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of STAT3 binding to its DNA consensus sequence.[2][12][13]

-

Objective: To determine the concentration of an inhibitor required to reduce the binding of activated STAT3 protein to its specific DNA sequence by 50%.

-

Materials:

-

Purified, recombinant STAT3 protein (DNA-binding domain).

-

Fluorescently labeled double-stranded DNA probe with the STAT3 consensus sequence (e.g., Bodipy-labeled).

-

Test compound in DMSO.

-

FP Assay Buffer (e.g., 5% glycerol, 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml BSA).

-

Black, non-binding 96-well or 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in FP Assay Buffer containing a constant concentration of DMSO.

-

In the microplate, add the diluted test compound or vehicle control.

-

Add the STAT3 protein to a final concentration that gives an optimal signal window (e.g., 480 nM).

-

Incubate for 1 hour at room temperature to allow the compound to bind to STAT3.

-

Add the fluorescently labeled DNA probe to a final concentration that is below the Kd of the protein-DNA interaction (e.g., 20 nM).

-

Incubate the plate, with gentle agitation for the first hour, at room temperature, followed by further incubation at 4°C to reach equilibrium (can be several hours).

-

Measure fluorescence polarization on a compatible plate reader.

-

Data Analysis: The percentage inhibition of DNA binding is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathway for 3-hydroxyazetidine-containing JAK inhibitors and the general workflows for the experimental protocols described above.

JAK-STAT Signaling Pathway and Point of Inhibition

Caption: The JAK-STAT signaling pathway is inhibited by Baricitinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Logical Relationship: Synthesis of 3-Hydroxyazetidine HCl

Caption: Logical flow of the synthesis of 3-hydroxyazetidine hydrochloride.

References

- 1. ulab360.com [ulab360.com]

- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 8. carnabio.com [carnabio.com]

- 9. ulab360.com [ulab360.com]

- 10. ulab360.com [ulab360.com]

- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Characteristics of 3-Hydroxyazetidine Hydrochloride

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxyazetidine hydrochloride, a vital building block in pharmaceutical research and development.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile, factors influencing it, and standardized methodologies for its determination.

Introduction

3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of bioactive molecules and polypeptides.[1][3] Its unique four-membered ring structure makes it a valuable component in medicinal chemistry for creating complex molecular architectures, particularly for novel drugs targeting various disorders.[1][2] Understanding the solubility of this compound is critical for its application in synthetic reactions, formulation development, and drug delivery systems.[1] This guide summarizes the available solubility data and provides a general experimental framework for its quantitative assessment.

Solubility Profile

Based on available literature and supplier specifications, 3-hydroxyazetidine hydrochloride is a white to off-white crystalline powder that is hygroscopic in nature.[4][5] While specific quantitative solubility values (e.g., in g/100 mL) are not extensively reported in publicly available literature, its qualitative solubility has been consistently described.

The compound exhibits good solubility in polar protic solvents. This is attributed to the presence of the hydroxyl group and the hydrochloride salt form, which readily interact with polar solvent molecules through hydrogen bonding and ion-dipole interactions.

The qualitative solubility of 3-hydroxyazetidine hydrochloride in various common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Soluble | [3][4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5][6] |

| Methanol | Soluble | [3][4][5][6] |

Note: The term "soluble" indicates that the compound dissolves to a practical extent for many laboratory applications, but does not provide a quantitative limit.

Experimental Protocol for Equilibrium Solubility Determination

While a specific, published protocol for determining the solubility of 3-hydroxyazetidine hydrochloride was not identified, a standard and robust methodology for measuring the equilibrium solubility of a solid active pharmaceutical ingredient (API) is detailed below. This protocol is based on general guidelines for biopharmaceutics classification.[8]

The equilibrium solubility is determined by adding an excess amount of the solid compound to a solvent of interest, allowing the system to reach equilibrium at a constant temperature, and then measuring the concentration of the dissolved compound in the supernatant.

-

3-Hydroxyazetidine hydrochloride (high purity)

-

Selected solvents (e.g., water, pH-adjusted buffers, ethanol)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)

-

Preparation : Prepare a series of vials for each solvent system to be tested. A minimum of three replicates per solvent is recommended.[8]

-

Addition of Compound : Add an excess amount of 3-hydroxyazetidine hydrochloride to each vial. "Excess" ensures that a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition : Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration : Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) sufficient to reach equilibrium. Preliminary studies may be needed to determine the time required to reach a plateau in concentration.

-

Phase Separation : After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilution : Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC method (or alternative technique) to determine the concentration of 3-hydroxyazetidine hydrochloride.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in section 3.0.

Caption: General workflow for determining the equilibrium solubility of a solid compound.

Factors Influencing Solubility

The solubility of 3-hydroxyazetidine hydrochloride can be influenced by several factors:

-

Temperature : For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically.

-

pH : As a hydrochloride salt of a secondary amine (pKa of the conjugate acid is ~11.29 for azetidine), the solubility of 3-hydroxyazetidine hydrochloride in aqueous media is expected to be pH-dependent.[9] At lower pH values, the amine remains protonated, favoring solubility. At higher pH values (approaching and exceeding the pKa), the free base form will be more prevalent, which may exhibit lower aqueous solubility.

-

Solvent Polarity : As demonstrated by its qualitative solubility, polar solvents are effective at dissolving this compound due to its ionic and polar nature. Solubility would be expected to be significantly lower in nonpolar solvents.

-

Presence of Other Solutes : The presence of other salts or organic molecules in the solution can affect solubility through common ion effects or changes in solvent properties.

Conclusion

3-Hydroxyazetidine hydrochloride is a polar compound readily soluble in water, DMSO, and methanol. While quantitative data is sparse in the literature, its solubility can be precisely determined using standard equilibrium solubility protocols. The experimental workflow and influencing factors discussed in this guide provide a robust framework for researchers to assess its solubility for applications in drug discovery, process chemistry, and formulation science. A thorough understanding of these characteristics is essential for leveraging this versatile building block to its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Fmoc-3-hydroxyazetidine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-hydroxyazetidine-1-carboxylate is a non-proteinogenic amino acid that offers unique structural features for peptide design and drug development. Its incorporation into peptide sequences can impart valuable properties, including enhanced stability, conformational constraint, and improved cyclization efficiency. The presence of the hydroxyl group provides a site for further functionalization, expanding the chemical space for peptide modifications. These application notes provide detailed protocols and supporting data for the effective use of Fmoc-3-hydroxyazetidine in solid-phase peptide synthesis (SPPS).

Key Applications and Benefits

The incorporation of a 3-hydroxyazetidine moiety into peptides can offer several advantages:

-

Improved Proteolytic Stability: The constrained four-membered ring of azetidine can sterically hinder the approach of proteases, leading to peptides with increased resistance to enzymatic degradation. Studies have shown that the introduction of a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide improves its stability towards proteases compared to the unmodified macrocycle.[1][2]

-

Enhanced Cyclization Efficiency: The azetidine ring can act as a turn-inducing element, pre-organizing the linear peptide precursor into a conformation favorable for macrocyclization. This can lead to significantly improved yields for the synthesis of small to medium-sized cyclic peptides.[1][2]

-

Conformational Control: The rigid azetidine ring can influence the local peptide backbone conformation. X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine ring indicated that it encourages a less stable, all-trans conformation.[1][2] This ability to modulate peptide conformation is crucial for optimizing binding affinity and biological activity.

-

Site for Further Functionalization: The hydroxyl group at the 3-position of the azetidine ring serves as a handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels or drug conjugates.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS chemistry and can be adapted for both manual and automated synthesis.

Resin Loading

The first amino acid is loaded onto the appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides).

Protocol for Loading Fmoc-3-hydroxyazetidine onto Wang Resin:

-

Swell Wang resin (1 eq) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

In a separate vial, dissolve Fmoc-3-hydroxyazetidine-1-carboxylate (3 eq) and 1-hydroxybenzotriazole (HOBt) (3 eq) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add N,N'-diisopropylcarbodiimide (DIC) (3 eq) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the swollen resin.

-

Add N,N-diisopropylethylamine (DIPEA) (3 eq) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading capacity using a standard UV-Vis spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

Fmoc Deprotection

The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain.

Protocol for Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 20-30 minutes.

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the piperidine solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

Coupling of Subsequent Amino Acids

The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide-resin.

Protocol for Coupling to a Resin-Bound Peptide:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq) and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative result indicates complete coupling.

-

If the coupling is incomplete, a second coupling can be performed with fresh reagents.

-

Wash the resin with DMF (3-5 times).

Cleavage and Deprotection

The completed peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed.

Protocol for Cleavage from Resin:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for the coupling efficiency of Fmoc-3-hydroxyazetidine is not extensively published, the use of standard high-efficiency coupling reagents is expected to yield good results. The following table provides a general comparison of common coupling reagents used in Fmoc-SPPS.

| Coupling Reagent | Class | Typical Reaction Time | Relative Cost | Notes |

| HBTU/DIPEA | Aminium Salt | 30-60 min | Medium | Reliable and widely used for standard couplings. |

| HATU/DIPEA | Aminium Salt | 20-45 min | High | Highly efficient, especially for hindered amino acids. |

| HCTU/DIPEA | Aminium Salt | 20-45 min | High | Similar to HATU in efficiency. |

| DIC/HOBt | Carbodiimide | 1-4 hours | Low | Cost-effective, but slower reaction times. |

| DIC/OxymaPure® | Carbodiimide | 1-2 hours | Low-Medium | Safer alternative to HOBt with comparable or better performance. |

| COMU/DIPEA | Uronium Salt | 20-45 min | High | High efficiency and good solubility. |

Note: Coupling times and efficiency are sequence-dependent and should be optimized for each specific peptide. Monitoring the reaction is crucial for ensuring complete incorporation.

Visualizations

Experimental Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Benefits of Incorporating 3-Hydroxyazetidine

Caption: Key benefits of incorporating 3-hydroxyazetidine into peptides.

Logical Relationship for Coupling

Caption: Decision workflow for the coupling of Fmoc-3-hydroxyazetidine.

References

Application Notes: Efficient Coupling of Fmoc-3-hydroxyazetidine in Solid-Phase Peptide Synthesis

Introduction

Azetidine-containing peptides are of significant interest to medicinal chemists and drug development professionals due to their ability to introduce unique conformational constraints into peptide backbones. The incorporation of Fmoc-3-hydroxyazetidine, a non-proteinogenic amino acid, can enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles. However, its successful integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges.

The primary challenge lies in the management of the C3-hydroxyl group. During the activation of the carboxyl group for amide bond formation, the unprotected hydroxyl group can undergo side reactions, principally O-acylation, leading to the formation of undesired ester byproducts and truncated sequences. Therefore, an orthogonal protection strategy is essential for efficient and high-fidelity synthesis.

These application notes provide detailed protocols and recommendations for the coupling of Fmoc-3-hydroxyazetidine, focusing on the use of a side-chain protected derivative, Fmoc-3-(O-tert-butyl)-azetidine-carboxylic acid (Fmoc-Azt(tBu)-OH) . The tert-butyl (tBu) ether provides robust protection for the hydroxyl group under the basic conditions of Fmoc deprotection and coupling, yet it is readily cleaved under standard acidic conditions during the final peptide cleavage from the resin.[1][2][3]

Recommended Reagents and Coupling Conditions

The four-membered ring of the azetidine structure, combined with the Fmoc protecting group, can present steric challenges, potentially leading to slower coupling kinetics. Therefore, the use of potent activating reagents is highly recommended to ensure high coupling efficiency.[4]

Coupling Reagents: Uronium/aminium and phosphonium salt-based coupling reagents are preferred due to their high reactivity and ability to minimize racemization.[5] Reagents that form highly reactive OAt esters, such as HATU, are particularly effective for sterically hindered amino acids.[6]

Bases: A non-nucleophilic tertiary amine is required for the activation step. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like sym-collidine may be considered.[4][5]

Table 1: Recommended Coupling Reagents for Fmoc-Azt(tBu)-OH

| Reagent | Full Name | Class | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly effective for sterically hindered couplings; rapid reaction rates; low racemization.[6] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Efficient and widely used; good for standard couplings.[6] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | More reactive than HBTU, offering faster coupling times. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Excellent for reducing racemization; avoids guanidinylation side reactions.[4] |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | Carbodiimide/Additive | Cost-effective; Oxyma Pure is a superior alternative to HOBt, enhancing reaction rates and suppressing racemization.[5] |

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, peptide sequence, and synthesis scale.

Protocol 1: Standard Coupling Cycle for Fmoc-Azt(tBu)-OH